1-Butylpyrrolidine
Overview
Description
Synthesis Analysis
The synthesis of 1-butylpyrrolidine and its derivatives can be efficiently conducted via a one-pot method from ammonia and 1,4-butandiol, using CuNiPd/ZSM-5 catalysts. This process yields 1-butylpyrrolidine with a minor presence of 1-butenylpyrrolidines, under optimized conditions resulting in a yield of 76% (Long et al., 2020).
Molecular Structure Analysis
The molecular structure of 1-butylpyrrolidine has been characterized through various spectroscopic techniques such as IR, Raman, and NMR spectroscopy, particularly in studies involving its role as an electrolyte for Al deposition from AlCl3 resulting in a unique phase behavior (Pulletikurthi et al., 2015).
Chemical Reactions and Properties
1-Butylpyrrolidine engages in various chemical reactions, including N-alkylation and the formation of N-heterocycles, serving as an alkylating agent. Its chemical properties are exploited in the electrodeposition of metals such as aluminum, where it forms a suitable electrolyte for the deposition process, showcasing its role in creating uniform and thick layers of Al on copper at room temperature (G. Pulletikurthi et al., 2015).
Physical Properties Analysis
The physical properties of 1-butylpyrrolidine, including its phase behavior in mixtures and its interaction with molecular solvents, have been studied to understand its application in various solvation and electrolyte systems. These studies provide insights into the thermodynamic properties of binary mixtures composed of 1-butylpyrrolidinium and molecular solvents, highlighting the solvent structure's impact on liquid-liquid equilibrium and excess enthalpies of mixing (Paduszyński et al., 2015).
Chemical Properties Analysis
The chemical properties of 1-butylpyrrolidine are central to its reactivity and application in synthesis. Its behavior in electrodeposition processes, for example, showcases its ability to form cationic species conducive to metal deposition. The formation of ionic liquids with ZnCl2 for zinc electrodeposition further illustrates its chemical versatility and its role in creating nanomaterials under specific conditions (G. Pulletikurthi et al., 2017).
Scientific Research Applications
Application 1: One-pot synthesis of 1-butylpyrrolidine and its derivatives
- Summary of Application : 1-Butylpyrrolidine and its derivatives are synthesized from aqueous ammonia and 1,4-butandiol using a one-pot method . This method is significant because it offers a straightforward, economical route for 1-butylpyrrolidine and its derivatives .
- Methods of Application : The synthesis is achieved through successive N-alkylation using aqueous ammonia as the nitrogen source over the CuNiPd/ZSM-5 catalyst, which is prepared by a simple incipient wetness method . In this route, 1,4-butandiol not only participates in the formation of the N-heterocycle but also acts as an alkylating reagent .
- Results or Outcomes : The yield of 1-butylpyrrolidine was 76% under the optimized conditions .
Application 2: Safer alternative to certain solvents
- Summary of Application : 1-Butylpyrrolidin-2-one is a safer alternative to N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMA), Dimethyl sulfoxide (DMSO), and N,N-Dimethylformamide (DMF), which face increasing regulatory pressure .
- Methods of Application : As a solvent, 1-Butylpyrrolidin-2-one can be used in place of the aforementioned solvents in various chemical reactions .
- Results or Outcomes : As opposed to NMP, DMF, and DMA, 1-Butylpyrrolidin-2-one is not classified as developmentally reprotoxic .
Safety And Hazards
1-Butylpyrrolidine is classified as a flammable liquid and vapor, and it can be harmful if swallowed or comes into contact with skin . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended . In case of accidental ingestion or contact, immediate medical attention is advised .
properties
IUPAC Name |
1-butylpyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-2-3-6-9-7-4-5-8-9/h2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHASCFKOSDFHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20227494 | |
Record name | Pyrrolidine, 1-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20227494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butylpyrrolidine | |
CAS RN |
767-10-2 | |
Record name | 1-Butylpyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=767-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolidine, 1-butyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrrolidine, 1-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20227494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-butylpyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.072 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRROLIDINE, 1-BUTYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IL9P094Z6J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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